molecular formula C24H27NO5 B13436813 methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13436813
M. Wt: 409.5 g/mol
InChI Key: LMJGVFLNQVOETP-WSWWRLHASA-N
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Description

Methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[321]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This step involves the construction of the azabicyclo[3.2.1]octane core through cyclization reactions.

    Final esterification: The carboxylate group is introduced in the final step through esterification with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C24H27NO5/c1-25-18-11-12-20(25)22(24(27)28-2)21(14-18)30-23(26)17-9-6-10-19(13-17)29-15-16-7-4-3-5-8-16/h3-10,13,18,20-22H,11-12,14-15H2,1-2H3/t18-,20+,21-,22+/m0/s1

InChI Key

LMJGVFLNQVOETP-WSWWRLHASA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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